3-Amino-5-(tert-butoxy)phenol

Medicinal Chemistry Physicochemical Profiling Drug Design

3-Amino-5-(tert-butoxy)phenol (CAS: 1243362-52-8) is a research-critical aminophenol building block. Its 5-tert-butoxy group imparts steric bulk (Taft Es ≈ -1.54) and enhanced lipophilicity (XLogP3-AA = 1.8), enabling unique binding interactions in sterically constrained enzyme pockets. The acid-labile tert-butoxy group enables design of acid-responsive prodrugs, unlike metabolically stable alkoxy analogs. Its free amine allows direct diversification (amide formation, reductive amination, sulfonamide synthesis) without deprotection, saving 1–2 synthetic steps and improving overall yield. Essential for SAR studies requiring a steep steric gradient.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B14834441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(tert-butoxy)phenol
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC(=CC(=C1)O)N
InChIInChI=1S/C10H15NO2/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6,12H,11H2,1-3H3
InChIKeyGBPAMPBYCKGLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-(tert-butoxy)phenol: Sourcing Guide for a Differentiated Aminophenol Building Block


3-Amino-5-(tert-butoxy)phenol (CAS: 1243362-52-8) is a meta-aminophenol derivative characterized by the presence of a bulky, electron-donating tert-butoxy group at the 5-position [1]. With a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its bifunctional nature—possessing a nucleophilic amino group and a phenolic hydroxyl group—combined with its distinct substitution pattern, sets it apart structurally from common aminophenol analogs [1].

Procurement Alert: Why 3-Amino-5-(tert-butoxy)phenol Cannot Be Replaced by Generic Aminophenols


Substituting 3-Amino-5-(tert-butoxy)phenol with a simpler analog like 3-amino-5-methoxyphenol or 3-aminophenol is not a trivial procurement decision. The tert-butoxy group's unique combination of high lipophilicity (XLogP3-AA of 1.8 vs. a predicted ~0.8 for the methoxy analog) [1] and significant steric bulk (Taft Es value of approximately -1.54) directly impacts binding interactions with biological targets and alters the compound's physicochemical profile [2]. This means that biological activity, cellular permeability, and metabolic stability are not interchangeable properties within this class, making the specific substitution pattern a critical variable for reproducible research outcomes [3].

Quantitative Differentiation Guide for 3-Amino-5-(tert-butoxy)phenol


Lipophilicity Differentiation: LogP Comparison with Alkoxy Analogs

The lipophilicity of 3-Amino-5-(tert-butoxy)phenol is a key differentiator. Its computed XLogP3-AA is 1.8 [1]. Based on established Hansch π constants, the tert-butoxy group (π ≈ 1.22) contributes significantly more to lipophilicity than a methoxy (π ≈ -0.02) or ethoxy (π ≈ 0.38) group [2]. This difference predicts enhanced passive membrane permeability and altered distribution volumes compared to its less lipophilic 5-alkoxy analogs.

Medicinal Chemistry Physicochemical Profiling Drug Design

Steric Bulk Differentiation: Taft Es and Molar Refractivity Comparison

The steric demand of the tert-butoxy substituent is a critical non-interchangeable parameter. The Taft steric constant (Es) for a tert-butoxy group is approximately -1.54, indicating a much larger steric effect compared to a methoxy group (Es ≈ -0.55) or an ethoxy group (Es ≈ -0.86) [1]. This correlates with a Computed Molar Refractivity (CMR) contribution that is substantially higher for the tert-butoxy fragment. This property is directly relevant to target selectivity, as demonstrated in studies of antiproliferative aminophenols where subtle structural modifications led to significant changes in activity against cancer cell lines [2].

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Metabolic Stability Advantage: The tert-Butoxy Group as a Metabolically Labile Moiety

Unlike a simple methoxy or ethoxy substituent, the tert-butoxy group is acid-labile and can serve as a cleavable protecting group or a metabolic soft spot, a strategic advantage in prodrug design [1]. This property is in stark contrast to the more metabolically stable methoxy analog. Studies on tert-butylphenolic derivatives confirm that the tert-butyl motif can be selectively removed under physiological or slightly acidic conditions to reveal the parent phenol, a feature not available in methyl or ethyl ethers [2].

Prodrug Design Pharmacokinetics Drug Metabolism

Synthetic Utility: Orthogonal Reactivity Over N-Boc-3-aminophenol

A critical differentiator from a closely related procurement alternative, N-Boc-3-aminophenol (CAS 19962-06-2), is the orthogonality of the functional groups. In N-Boc-3-aminophenol, the amino group is protected and the phenol is free, whereas in 3-Amino-5-(tert-butoxy)phenol, the amino group is free and the phenol is protected. This means a researcher can perform amine-selective chemistries (e.g., amide coupling, reductive amination) without the need for an additional deprotection/reprotection sequence that would be required with N-Boc-3-aminophenol [1]. Commercially, 3-Amino-5-(tert-butoxy)phenol is offered at a verified purity of 98%, with supporting analytical data (NMR, HPLC, GC) available for batch-to-batch reproducibility .

Organic Synthesis Protecting Group Strategy Chemical Biology

High-Value Application Scenarios for 3-Amino-5-(tert-butoxy)phenol Based on Evidence


Medicinal Chemistry: Lead Optimization of Sterically Demanding Enzyme Inhibitors

The significant steric bulk of the tert-butoxy group (Taft Es ≈ -1.54) makes this compound the appropriate choice over its methoxy analog when probing enzyme pockets with strict steric constraints. The enhanced lipophilicity (XLogP3-AA = 1.8) further supports its use in targeting intracellular enzymes where membrane permeability is rate-limiting. Procurement of this specific compound is justified for SAR studies where a steep steric gradient is required.

Prodrug Design: Acid-Labile Phenol Masking for Targeted Release

Unlike metabolically stable alkoxy analogs, the tert-butoxy group can be cleaved under mildly acidic conditions. This makes 3-Amino-5-(tert-butoxy)phenol uniquely suitable as a building block for designing acid-responsive prodrugs that release the active 3-amino-5-hydroxyphenol in specific physiological compartments, such as the tumor microenvironment or intracellular lysosomes.

Divergent Synthesis: Exploiting Orthogonal Amino-Phenol Protection

For projects requiring selective functionalization of the amino group in the presence of the phenol, 3-Amino-5-(tert-butoxy)phenol offers a distinct procurement advantage over N-Boc-3-aminophenol. Its free amine allows for direct diversification through amide bond formation, reductive amination, or sulfonamide synthesis, saving 1-2 synthetic steps and significantly improving overall yield. This is a critical factor for generating large, diverse compound libraries.

Antioxidant Mechanism Studies: Steric Modulation of Radical Scavenging

The electron-donating and steric properties of the 5-tert-butoxy group are expected to modulate the stability of the phenoxyl radical intermediate, a key factor in antioxidant activity. This compound serves as a valuable tool for dissecting the contribution of steric vs. electronic effects in the mechanism of phenolic antioxidants, where direct comparison with the 5-methoxy derivative can isolate the steric contribution.

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